molecular formula C21H18BrN3O2 B11631528 (5E)-3-(4-bromobenzyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-(4-bromobenzyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11631528
M. Wt: 424.3 g/mol
InChI Key: JMBLUNQJQDTXLX-WOJGMQOQSA-N
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazolidine-2,4-Dione Core: This can be achieved by reacting urea with an appropriate diketone under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the imidazolidine-2,4-dione core through a Friedel-Crafts alkylation reaction.

    Attachment of the Indole Moiety: The final step involves the condensation of the indole derivative with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: can be compared with similar compounds such as:

  • (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
  • (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(1-ethylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H18BrN3O2/c1-2-24-13-15(17-5-3-4-6-19(17)24)11-18-20(26)25(21(27)23-18)12-14-7-9-16(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,23,27)/b18-11+

InChI Key

JMBLUNQJQDTXLX-WOJGMQOQSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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